molecular formula C19H27NO3 B1327315 Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate CAS No. 898755-61-8

Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate

Cat. No. B1327315
M. Wt: 317.4 g/mol
InChI Key: XOYHVBYKBWZVDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, indicating the use of bicyclic structures and the incorporation of phenyl groups in the synthesis process . Another synthesis route for a related compound, ethyl 3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, was achieved through a four-step synthesis from 4-methylthioazetidin-2-one . These methods suggest that the synthesis of Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate might also involve building bicyclic structures and introducing phenyl groups at specific positions.

Molecular Structure Analysis

The molecular structure of related compounds shows the presence of bicyclic systems and various functional groups. For example, the structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate features a cyclohexanone ring in a chair conformation with substituents in specific configurations . This information can be used to infer that Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate may also exhibit a complex three-dimensional structure with multiple chiral centers, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate, but they do provide insights into the reactivity of similar compounds. For example, the reaction of cycloheptanone with potassium persulfate followed by oxidation with PCC suggests that the compound may also undergo oxidation reactions to introduce or modify oxo groups . Additionally, the Michael-Aldol condensation used to obtain ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate indicates that carbonyl chemistry plays a significant role in the synthesis and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate can be speculated based on related compounds. The presence of ester, ketone, and hydroxy groups in these compounds suggests that they may have specific solubility characteristics, boiling points, and melting points. For instance, the intermolecular hydrogen bonding observed in ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate could imply that Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate may also form hydrogen bonds, affecting its solubility and crystalline structure . Additionally, the oxidation of alcohols to ketones or aldehydes, as seen in the synthesis of ethyl or methyl 7-oxoheptanoate, suggests that the compound may be sensitive to oxidizing agents and could have specific storage requirements .

Scientific Research Applications

Antiproliferative Activity

Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate and its derivatives have been explored for their antiproliferative activities. For instance, one study synthesized derivatives of this compound, demonstrating moderate cytotoxicity against human epithelial lung carcinoma cells (A549) (Nurieva et al., 2015).

Chemical Synthesis and Cyclization

The chemical synthesis and cyclization processes of related compounds have been a topic of research. Ethyl 2-(1-phenylpiperidin-2-yl) acetate, for instance, was formed through spontaneous cyclization from a similar compound, highlighting the chemical reactivity and potential applications in synthetic chemistry (Ramos et al., 2011).

Antimalarial and Antimycobacterium Activity

Derivatives of Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate have been evaluated for their antimalarial activities. For example, a study synthesized derivatives with varying side chains and tested their in vitro activity against Plasmodium falciparum and antimycobacterium, revealing potential therapeutic applications (Ningsanont et al., 2003).

Potential in Multifunctional Chemosensors

Research has also focused on the potential use of related compounds in developing multifunctional chemosensors. A study synthesized a new colorimetric chemosensor based on a hybrid dye, indicating the utility of these compounds in detecting various metal cations (Aysha et al., 2021).

properties

IUPAC Name

ethyl 7-[2-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-2-23-19(22)12-5-3-4-11-18(21)17-10-7-6-9-16(17)15-20-13-8-14-20/h6-7,9-10H,2-5,8,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYHVBYKBWZVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643740
Record name Ethyl 7-{2-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2-(azetidin-1-ylmethyl)phenyl)-7-oxoheptanoate

CAS RN

898755-61-8
Record name Ethyl 2-(1-azetidinylmethyl)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{2-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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